![molecular formula C13H14N2O2 B113124 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 86732-32-3](/img/structure/B113124.png)
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Overview
Description
“2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a chemical compound with the CAS Number: 86732-32-3. It has a molecular weight of 230.27 . The compound is a white to yellow solid .
Synthesis Analysis
The synthesis of pyrrole compounds, including “2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione”, involves various methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .
Molecular Structure Analysis
The InChI Code for “2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is 1S/C13H14N2O2/c16-12-10-6-14-7-11 (10)13 (17)15 (12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a white to yellow solid .
Scientific Research Applications
Synthesis of Multi-Substituted Pyrrole Derivatives
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione can be used in the synthesis of multi-substituted pyrrole derivatives . This process involves a [3+2] cycloaddition reaction with tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This method has been continuously developed due to its advantages such as operationally simple, easily available starting materials, and broadly range of substrates .
Biological Activity
Pyrrole and its polysubstituted derivatives, which include 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione, are important five-membered heterocyclic compounds. They exist alone or as a core framework in many pharmaceutical and natural product structures, some of which have good biological activities .
Pharmaceutical Applications
Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
Treatment of Disorders Involving Elevated Plasma Blood Glucose
Due to the efficacy of the present compounds to reduce the blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Chemical Synthesis
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is used in chemical synthesis . It has a molecular weight of 230.27 and is a white to yellow solid .
Mechanism of Action
Mode of Action
It is known that the compound’s structure allows it to interact with various biological targets, potentially leading to a range of biochemical changes .
Pharmacokinetics
Information regarding the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione is currently limited . These properties are crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione . These factors can include pH, temperature, and the presence of other molecules, among others.
properties
IUPAC Name |
5-benzyl-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-10-6-14-7-11(10)13(17)15(12)8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASIKWRVUBLQPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CN1)C(=O)N(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514016 | |
| Record name | 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
CAS RN |
86732-32-3 | |
| Record name | 2-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


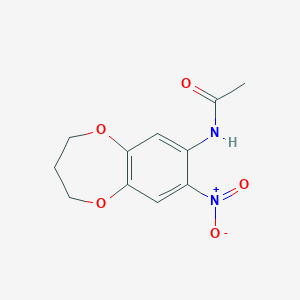
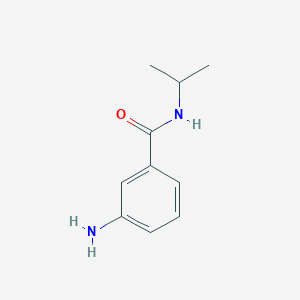


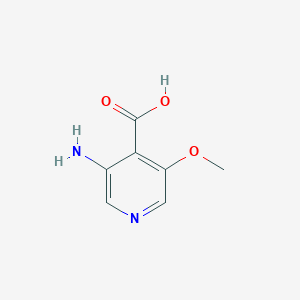
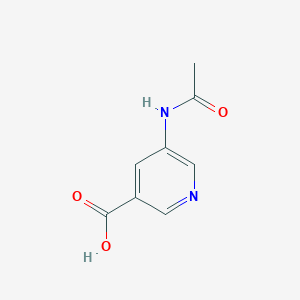
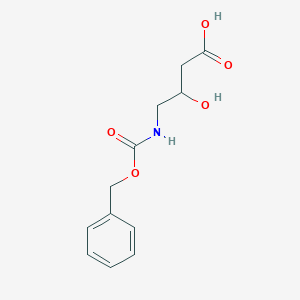
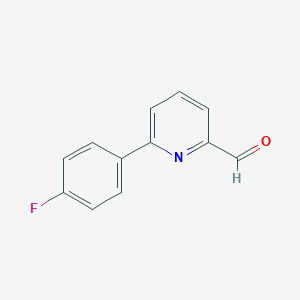

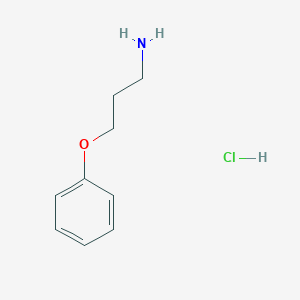
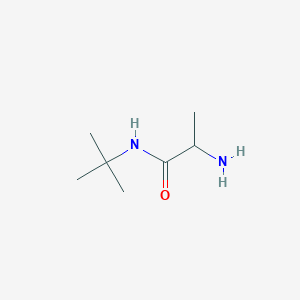
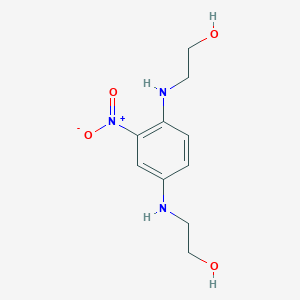
![[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B113073.png)